![molecular formula C23H15NO4S B6524787 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 929490-23-3](/img/structure/B6524787.png)

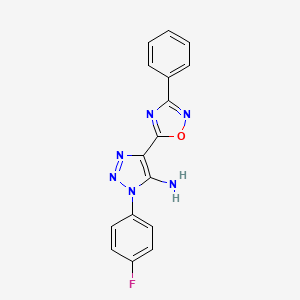

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide” is a compound that belongs to the class of coumarins . Coumarins are a significant group of oxygen-containing heterocyclic motifs, which are broadly conveyed in nature, particularly in plants . They have been widely used in bioorganic chemistry, molecular recognition, and materials science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In another study, substituted-N-(5-((7-methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3, 4-thiadiazol-2-yl)-benzamide derivatives were synthesized using TBTU as a coupling reagent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involves the use of TBTU as a coupling reagent .科学的研究の応用

Antitubercular Activity

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide: derivatives have been synthesized and evaluated for their antitubercular potential. Researchers have focused on combating tuberculosis (TB), a highly infectious disease. The coupling reagent TBTU facilitates efficient and mild synthesis of these compounds, yielding up to 95% product. Notably, compounds 4c, 4d, and 4f exhibit activity against the H37Rv strain of Mycobacterium tuberculosis at 12.5 μg/mL . The presence of electron-withdrawing substituents on aromatic side chains enhances their efficacy.

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors . Their unique electronic properties and ability to interact with metal surfaces make them promising candidates for protecting materials from corrosion.

Organic Semiconductors

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, which are essential for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Antimicrobial Properties

The newly synthesized compounds derived from this structure exhibit significant inhibitory activity against bacterial strains . Their antimicrobial potential makes them relevant for addressing infectious diseases.

Drug Discovery

Given the urgent need for novel drug molecules against multidrug-resistant TB (MDR-TB), compounds like N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide hold promise. Researchers continue to explore their potential as part of drug discovery efforts .

作用機序

Target of Action

Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to have anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Mode of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Biochemical Pathways

These could potentially include pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinergic and monoaminergic neurotransmission, and various aspects of cancer biology .

Result of Action

These could include modulation of enzyme activity, alteration of cellular signaling pathways, inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death .

将来の方向性

The future directions in the research of coumarin derivatives like “N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide” could involve exploring their potential biological activities further. Given their wide range of biological activities, these compounds could be potential candidates for drug discovery .

特性

IUPAC Name |

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4S/c1-13-8-9-14-16(12-20(25)27-18(14)11-13)22-21(15-5-2-3-6-17(15)28-22)24-23(26)19-7-4-10-29-19/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARUIHRBXVAIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6524715.png)

![6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6524726.png)

![(2Z)-6-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6524737.png)

![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6524743.png)

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6524749.png)

![2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524757.png)

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B6524763.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B6524781.png)

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B6524793.png)

![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524798.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524805.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524807.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B6524819.png)